Finasteride, 3

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Finasteride acts as a competitive and specific inhibitor of Type II 5α-reductase, a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the development and enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the production of DHT together with type I 5α-reductase, the type II 5α-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver. Although finasteride is 100-fold more selective for type II 5α-reductase than for the type I isoenzyme, chronic treatment with this drug may have some effect on type I 5α-reductase, which is predominantly expressed in sebaceous glands of most regions of skin, including the scalp, and liver. It is proposed that the type I 5α-reductase and type II 5α-reductase is responsible for the production of one-third and two-thirds of circulating DHT, respectively. The mechanism of action of Finasteride is based on its preferential inhibition of Type II 5α-reductase through the formation of a stable complex with the enzyme _in vitro_ and _in vivo_. Finasteride works selectively, where it preferentially displays a 100-fold selectivity for the human Type II 5α-reductase over type I enzyme. Inhibition of Type II 5α-reductase blocks the peripheral conversion of testosterone to DHT, resulting in significant decreases in serum and tissue DHT concentrations, minimal to moderate increase in serum testosterone concentrations, and substantial increases in prostatic testosterone concentrations. As DHT appears to be the principal androgen responsible for stimulation of prostatic growth, a decrease in DHT concentrations will result in a decrease in prostatic volume (approximately 20-30% after 6-24 months of continued therapy). It is suggested that increased levels of DHT can lead to potentiated transcription of prostaglandin D2, which promotes the proliferation of prostate cancer cells. In men with androgenic alopecia, the mechanism of action has not been fully determined, but finasteride has shown to decrease scalp DHT concentration to the levels found in the hairy scalp, reduce serum DHT, increase hair regrowth, and slow hair loss. Another study suggests that finasteride may work to reduce bleeding of prostatic origin by inhibiting vascular endothelial growth factor (VEGF) in the prostate, leading to atrophy and programmed cell death. This may bestow the drug therapeutic benefits in patients idiopathic prostatic bleeding, bleeding during anticoagulation, or bleeding after instrumentation. |

|---|---|

CAS-Nummer |

98319-26-7 |

Molekularformel |

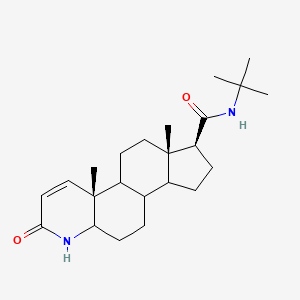

C23H36N2O2 |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

(1S,9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17-,18?,22+,23-/m1/s1 |

InChI-Schlüssel |

DBEPLOCGEIEOCV-BYQKQGHSSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C |

Aussehen |

Solid powder |

Color/Form |

White to off-white crystalline solid |

melting_point |

252-254 °C 252 - 254 °C |

Andere CAS-Nummern |

98319-26-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

52.8 [ug/mL] (The mean of the results at pH 7.4) Slightly soluble Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water. 1.98e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Chibro Proscar Chibro-Proscar Eucoprost Finasteride MK 906 MK-906 MK906 Propecia Propeshia Prosca |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Progesterone-Based Six-Step Synthesis (CN101863956A)

The most industrially viable method employs progesterone as the starting material, proceeding through six steps with a total yield of 24.2%:

- Bromoform Reaction : Progesterone undergoes bromination in dioxane with Br₂/NaOH at 0–5°C to yield 3-carbonyl-4-androstene-17β-carboxylic acid.

- Amide Formation : Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with tert-butylamine to form N-tert-butyl-3-carbonyl-4-androstene-17β-carboxamide.

- Oxidative Ring Opening : Hydrogen peroxide in acetic acid opens the A-ring, introducing a ketone at C6.

- Ammonia Cyclization : Treatment with ammonium acetate closes the A-ring with aza substitution at C4.

- Catalytic Hydrogenation : 10% Pd/C selectively reduces the Δ¹⁰ double bond.

- Dehydrogenation : DDQ/BSTFA oxidizes the Δ⁵–Δ⁶ position to form the Δ¹–Δ² double bond.

Key Advantages :

Methyl Ester-Based Five-Step Synthesis (CN101531698A)

This alternative route starts from 3-oxo-4-androstene-17β-carboxylic acid methyl ester :

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Epoxidation | H₂O₂/CH₃COOH | 82% |

| 2 | Cyclization | NH₃/CH₃OH, Δ | 76% |

| 3 | Hydrogenation | H₂/Pd-C, 40°C | 88% |

| 4 | Amidation | t-BuNH₂, DCC/DMAP | 85% |

| 5 | Oxidation | DDQ, CH₂Cl₂ | 78% |

Comparative Benefits :

- Eliminates the need for bromoform reaction intermediates.

- Shortens synthesis to five steps with 78% final oxidation yield.

Advanced Formulation Strategies

Nanoparticle Engineering (PMC6300128)

Freeze-dried finasteride nanoparticles (NPs) enhance solubility from 0.76 mg/L (pure drug) to 12.4 mg/L:

Preparation Protocol :

- Bottom-Up Nanosuspension :

- Lyophilization :

Performance Metrics :

| Parameter | NPs | Commercial Tablet |

|---|---|---|

| Tₘₐₓ (h) | 1.2 | 2.1 |

| Cₘₐₓ (ng/mL) | 38.4 | 22.7 |

| AUC₀–₂₄ (ng·h/mL) | 312.6 | 198.4 |

Metabolic Stability Optimization

Phase I/II metabolism significantly impacts finasteride bioavailability:

- CYP3A4 Inhibition : Co-administration with ketoconazole increases AUC by 2.1×.

- UGT1A3/1A4 Polymorphisms :

Analytical Characterization Techniques

Crystallinity Assessment

XRPD analysis confirms lyophilized NPs maintain amorphous structure (crystallinity index <15%) versus 89% in raw API.

Particle Morphology

TEM reveals spherical NPs with narrow PDI (0.12 ± 0.03) and mean diameter of 186 nm.

Industrial Scalability Challenges

| Factor | Progesterone Route | Methyl Ester Route |

|---|---|---|

| Raw Material Cost | $12.50/kg | $28.40/kg |

| Reaction Temperature | 0–80°C | 25–60°C |

| Catalyst Recycling | Pd/C (3 cycles) | Not reported |

| E-Factor | 18.4 | 23.1 |

Emerging Trends in Finasteride Synthesis

Analyse Chemischer Reaktionen

Metabolism of Finasteride

Finasteride's biotransformation occurs via Phase I and Phase II metabolism .

-

Phase I Metabolism: This phase is regulated by cytochrome P450 enzymes, specifically the CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7, and CYP3A43) . These hepatic drug-metabolizing enzymes increase the water solubility of drugs, facilitating urinary excretion . CYP3A4 mediates hydroxylation and oxidation reactions, converting finasteride to ω-hydroxyfinasteride via hydroxylation of the t-butyril group .

-

Phase II Metabolism: This phase involves glucuronidation, a conjugation pathway for the metabolism and excretion of endobiotics and xenobiotics, catalyzed by the UGT enzyme superfamily . Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate . The metabolites ω-hydroxy finasteride and finasteride ω-oic acid are glucuronidated by UGT1A4 and UGT1A3, respectively, which are found in biliary tissue, colon, liver, intestine, and stomach . Phase II glucuronidation involves oxidation of the t‑butyril group and replacement by a carboxylic acid, creating finasteride-ω-oic acid . This metabolite is highly water-soluble, promoting inactivation and elimination .

Reactivity and Stability

Finasteride is stable under normal conditions but can react with strong oxidizing agents . It is not classified as a reactivity or flammability hazard .

Cocrystallization

Finasteride can exhibit cocrystallization with its dihydro analogue, dihydrofinasteride . The purification of finasteride can be complicated by the preferential cocrystallization of dihydrofinasteride within the finasteride crystal lattice . The similarity in molecular structures between finasteride and dihydrofinasteride, differing by the presence of a C=C double bond in the A ring of finasteride, facilitates this cocrystallization .

Impurities and Degradation

During the synthesis of finasteride, the formation of impurities such as dihydrofinasteride can occur . The oxidation of a finasteride intermediate with benzeneseleninic anhydride can sometimes result in low yields or variations in product formation . The presence of benzeneseleninic acid in the anhydride sample can lower the reaction rate .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Uses

- Benign Prostatic Hyperplasia (BPH) :

- Androgenetic Alopecia :

Off-Label Uses

- Hirsutism :

- Transgender Health :

- Reduction of Intraoperative Bleeding :

Efficacy in Androgenetic Alopecia

A pivotal study involving 1,553 men demonstrated that finasteride significantly improved hair count after one year (107 additional hairs) and two years (138 additional hairs) compared to placebo, with minimal adverse effects reported . Long-term studies have confirmed these findings, indicating sustained efficacy over ten years in Japanese men .

Safety Profile

While finasteride is generally well-tolerated, concerns regarding sexual side effects persist. A meta-analysis indicated that erectile dysfunction occurred in approximately 21% of patients treated with finasteride compared to placebo . However, many adverse effects are reversible upon discontinuation of the drug.

Summary of Key Clinical Trials

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| BPH Treatment Trial | 3,200 men | 2 years | Significant reduction in prostate volume; improved urinary symptoms |

| Androgenetic Alopecia Trial | 1,553 men | 2 years | Increased hair count; improved patient self-assessment scores |

| Long-term Efficacy Study | 523 Japanese men | 10 years | Sustained efficacy; minimal adverse effects reported |

Wirkmechanismus

Finasteride exerts its effects by inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By reducing DHT levels, finasteride helps to alleviate symptoms associated with conditions like BPH and androgenetic alopecia. The molecular targets of finasteride include the androgen receptors and the pathways involved in DHT synthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Differences :

Clinical Outcomes :

- BPH: Both reduce prostate volume, but combination therapy with α-blockers (e.g., doxazosin) is superior for preventing clinical progression (66% risk reduction vs. 39% for monotherapies) .

Side Effects :

- Both cause sexual dysfunction (e.g., reduced libido, erectile dysfunction), but finasteride’s discontinuation rate (36.8%) was higher than placebo (28.9%) in long-term studies .

Finasteride vs. Plant-Derived 5α-Reductase Inhibitors

- Permixon (saw palmetto extract): IC50 for 5α-reductase inhibition is 5,600 ng/mL vs. finasteride’s 1 ng/mL .

- Rauwolfia vomitoria Extract : Demonstrated anti-BPH effects comparable to finasteride in rats but with fewer side effects (e.g., lower sperm toxicity) .

- Bazoton and Harzol: No detectable 5α-reductase inhibition at concentrations ≤500,000 ng/mL .

Finasteride vs. α-Blockers

- In the MTOPS trial, finasteride alone reduced acute urinary retention risk by 34%, while combination therapy with doxazosin reduced it by 66% .

- Tolerability : α-blockers have higher rates of hypotension, while finasteride causes hormonal side effects .

Topical vs. Oral Finasteride

- Efficacy : Topical finasteride (20.2 hairs/cm² increase) matches oral finasteride (21.1 hairs/cm²) in improving hair count at 24 weeks .

- Safety: Topical formulations reduce systemic DHT suppression (34% vs.

Key Data Tables

Table 1: 5α-Reductase Inhibitory Potency

| Compound | IC50 (nM) | Target Isoforms |

|---|---|---|

| Finasteride | 1–11 | SRD5A2 |

| Dutasteride | 0.2–7 | SRD5A1/SRD5A2 |

| Permixon | 5,600 | None |

| Rauwolfia extract | N/A | SRD5A2 |

Table 2: Clinical Trial Outcomes

| Trial | Intervention | BCa Risk (OR) | PCa Risk (RR) |

|---|---|---|---|

| Meta-Analysis | Finasteride | 0.72 | N/A |

| PCPT | Finasteride | N/A | 1.27 (high-grade) |

| REDUCE | Dutasteride | N/A | 0.89 |

Table 3: Adverse Event Rates

| Side Effect | Finasteride (%) | Placebo (%) |

|---|---|---|

| Erectile Dysfunction | 18.5 | 12.3 |

| Reduced Libido | 10.0 | 5.7 |

| Discontinuation | 36.8 | 28.9 |

Biologische Aktivität

Finasteride is a synthetic 4-azasteroid compound primarily known for its role as a selective inhibitor of the enzyme 5α-reductase, which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT). This article delves into the biological activity of finasteride, highlighting its mechanisms, efficacy in various conditions, and associated case studies.

Finasteride exhibits its biological activity by competitively inhibiting Type II 5α-reductase, an enzyme predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, finasteride effectively reduces the conversion of testosterone to DHT, leading to decreased levels of DHT in serum and tissues. This reduction is significant as DHT is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).

- Selectivity : Finasteride shows approximately 100-fold selectivity for Type II over Type I 5α-reductase, which is predominantly expressed in sebaceous glands and the liver. Chronic administration may also influence Type I activity but to a lesser extent .

- Impact on Prostate Volume : Clinical studies indicate that finasteride treatment can lead to a reduction in prostate volume by approximately 20-30% over 6-24 months .

Benign Prostatic Hyperplasia (BPH)

Finasteride has been extensively studied for its efficacy in treating BPH. A double-blind study demonstrated that finasteride significantly reduced intraprostatic DHT levels by 91.4%, contributing to symptomatic relief and reduction in prostate size .

Table 1: Effects of Finasteride on Prostate Volume Reduction

| Study Type | Duration | Prostate Volume Reduction (%) |

|---|---|---|

| Double-blind RCT | 6 months | 20-30% |

| Long-term follow-up | 2 years | Up to 30% |

Androgenetic Alopecia (AGA)

Finasteride is also approved for the treatment of male pattern baldness. A systematic review involving multiple studies indicated that finasteride led to significant improvements in hair counts and patient assessments compared to placebo.

Table 2: Efficacy of Finasteride in AGA Treatment

| Study Design | Sample Size | Improvement Rate (%) |

|---|---|---|

| Randomized Control Trial | 1553 | 88% |

| Systematic Review | 3927 | >50% |

Case Studies and Research Findings

- Efficacy Study on AGA : In a randomized trial involving 1553 men treated with oral finasteride (1 mg), significant increases in hair counts were observed over two years. The study reported that patients experienced improved hair growth and satisfaction .

- Topical Finasteride : Recent research on topical formulations has shown comparable efficacy to oral finasteride with fewer systemic side effects. A study with 450 participants revealed that topical finasteride significantly increased hair counts compared to placebo, indicating its potential as a safer alternative .

- Adverse Effects : While finasteride is generally well-tolerated, some studies have reported adverse effects such as sexual dysfunction and psychological impacts. A comprehensive analysis indicated a higher incidence of depression and suicidality among younger patients treated with finasteride .

Pharmacogenetics and Metabolism

Finasteride undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as ω-hydroxyfinasteride. These metabolites are further glucuronidated for elimination, influencing the drug's pharmacokinetics and individual responses based on genetic variations .

Q & A

Q. What experimental methodologies are recommended to investigate finasteride's biochemical mechanism of action, particularly its inhibition of 5α-reductase isoforms?

Methodological Answer: To study finasteride's inhibition of 5α-reductase isoforms (types 1 and 2), use in vitro enzyme activity assays with radiolabeled testosterone as a substrate. Measure dihydrotestosterone (DHT) production via high-performance liquid chromatography (HPLC) or mass spectrometry. For in vivo models, employ genetically modified rodents (e.g., 5α-reductase knockout mice) to isolate isoform-specific effects. Include control groups treated with isoform-selective inhibitors (e.g., dutasteride for dual inhibition) to validate specificity .

Table 1: Key Parameters for Enzyme Inhibition Studies

| Parameter | Method/Measurement | Relevance to Study Design |

|---|---|---|

| Substrate concentration | Radiolabeled testosterone (³H-T) | Quantifies enzyme kinetics |

| Inhibition constant (Ki) | Competitive binding assays | Determines finasteride potency |

| DHT quantification | LC-MS/MS | Validates enzymatic activity reduction |

Advanced Research Question

Q. How can researchers optimize finasteride nano-emulsion formulations for enhanced bioavailability, and what statistical tools validate robustness in formulation design?

Methodological Answer: Utilize a Box-Behnken experimental design to optimize variables such as surfactant concentration, oil phase ratio, and homogenization speed. Response variables include particle size, polydispersity index, and zeta potential. Apply regression models (e.g., quadratic polynomial equations) to predict optimal conditions. Validate robustness via ANOVA and residual analysis .

Example Optimization Workflow:

Independent Variables: Surfactant (X₁), oil phase (X₂), homogenization time (X₃).

Response Variable: Particle size (Y₁).

Validation: Confirm reproducibility across three batches under optimized conditions.

Advanced Research Question

Q. How should researchers address contradictions in clinical data regarding finasteride's long-term side effects (e.g., neurosteroid pathway disruption)?

Methodological Answer: Adopt a multi-omics approach:

- Transcriptomics: Perform RNA sequencing (RNA-seq) on brain tissues (e.g., hypothalamus, hippocampus) to identify differentially expressed genes (DEGs) post-finasteride treatment .

- Pathway Analysis: Use Gene Set Enrichment Analysis (GSEA) to map DEGs to neurosteroid synthesis pathways (e.g., allopregnanolone).

- Longitudinal Studies: Include withdrawal phases (e.g., 1 month post-treatment) to assess reversibility of effects .

Key Findings from Prior Studies:

- 186 genes dysregulated in the hypothalamus after 20-day treatment .

- No persistent gene expression changes post-withdrawal, suggesting transient effects .

Advanced Research Question

Q. What strategies mitigate confounding variables in observational studies analyzing finasteride's association with rare adverse outcomes (e.g., male breast cancer)?

Methodological Answer:

- Cohort Matching: Use propensity score matching to balance covariates (e.g., obesity, estrogen therapy, family history) between finasteride users and non-users .

- Sensitivity Analyses: Test robustness by redefining exposure thresholds (e.g., cumulative 5 mg doses) or excluding early-phase users .

- Multi-Country Validation: Pool data from Denmark, Finland, and Sweden to control for regional biases .

Table 2: Common Confounders in Finasteride Studies

| Confounder | Adjustment Strategy |

|---|---|

| Genetic predisposition | Stratification by family history |

| Comorbidities (e.g., BPH) | Restrict analysis to BPH patients |

| Concomitant medications | Exclude users of estrogen therapy |

Basic Research Question

Q. What in vitro and in vivo models are appropriate for studying finasteride's teratogenic effects during prenatal development?

Methodological Answer:

- In Vitro: Use human embryonic cell lines (e.g., HEK293) to assess androgen receptor modulation under finasteride exposure.

- In Vivo: Employ rodent models to evaluate external genitalia malformations in male fetuses. Dose timing is critical—administer finasteride during gestational days 16–17, coinciding with genital tubercle formation.

- Endpoint Measurement: Histopathological analysis of genital tissues and serum DHT levels .

Advanced Research Question

Q. How can researchers investigate finasteride's epigenetic effects, particularly DNA methylation changes in androgen-responsive tissues?

Methodological Answer:

- Tissue Sampling: Collect prostate or scalp tissues pre- and post-treatment.

- Methylation Analysis: Use reduced-representation bisulfite sequencing (RRBS) or methylated DNA immunoprecipitation (MeDIP-seq).

- Data Integration: Correlate methylation patterns with transcriptomic data to identify silenced/activated genes (e.g., SRD5A2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.